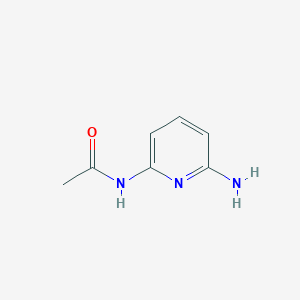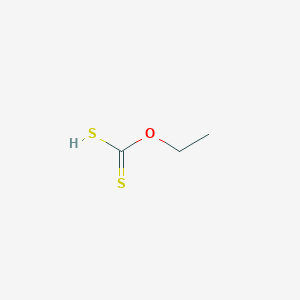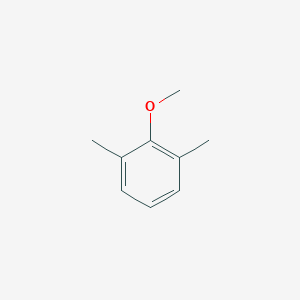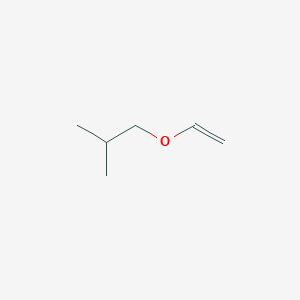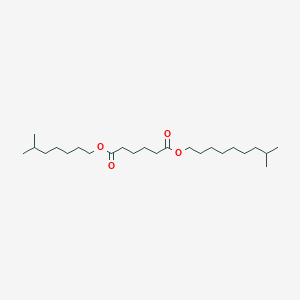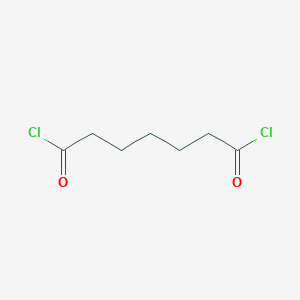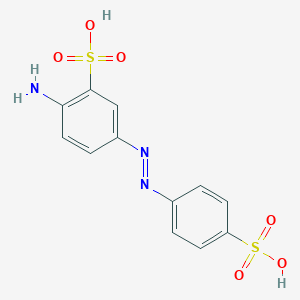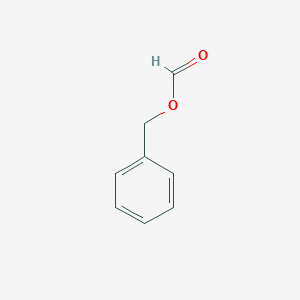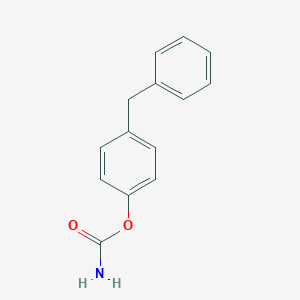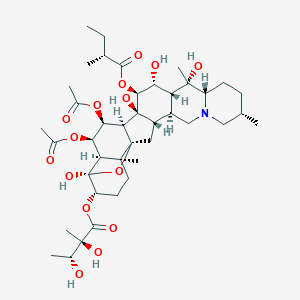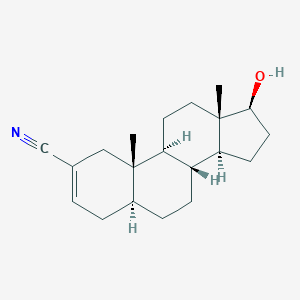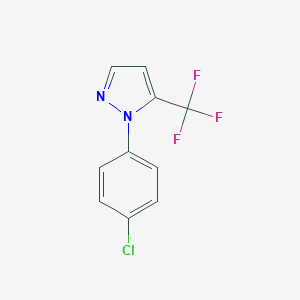
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, commonly referred to as 4C3P, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising potential in various applications due to its unique properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 4C3P involves the inhibition of various enzymes and pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 4C3P has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. Furthermore, 4C3P has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4C3P depend on the specific application and concentration used. In anti-inflammatory studies, 4C3P has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anticancer studies, 4C3P has been shown to induce apoptosis in cancer cells, leading to cell death. In insecticide studies, 4C3P has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4C3P in lab experiments is its unique mechanism of action, which makes it a promising compound for various applications. Additionally, the synthesis method of 4C3P has been optimized to produce high yields of pure compound, making it readily available for research. However, one limitation of using 4C3P in lab experiments is its potential toxicity, which requires careful handling and appropriate safety measures.
Direcciones Futuras
There are several future directions for research on 4C3P. One direction is to study its potential as a treatment for autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to optimize the synthesis method of 4C3P and improve its purity and yield. Furthermore, studies can be conducted to investigate the potential of 4C3P as an insecticide for agricultural use.
Métodos De Síntesis
The synthesis method of 4C3P involves the reaction of 4-chloroacetophenone with trifluoroacetic acid hydrazide, followed by cyclization using acetic anhydride. The resulting product is then purified to obtain 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole. This synthesis method has been optimized to produce high yields of pure 4C3P.
Aplicaciones Científicas De Investigación
The unique properties of 4C3P make it a promising compound for various scientific research applications. It has been studied extensively for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4C3P has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, 4C3P has been studied for its potential as an insecticide, as it has been shown to be effective against various insect species.
Propiedades
Número CAS |
1269293-56-2 |
|---|---|
Nombre del producto |
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Fórmula molecular |
C10H6ClF3N2 |
Peso molecular |
246.61 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H |
Clave InChI |
WTCCRKUZKGVUSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
Sinónimos |
1-(4-chlorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



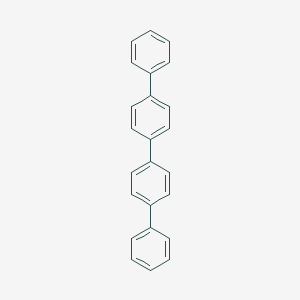
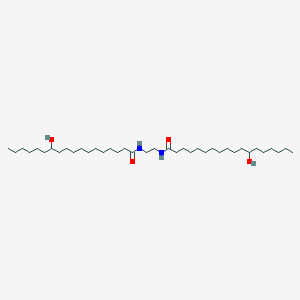
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
